molecular formula C15H10FNO2 B2424972 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone CAS No. 306978-23-4

1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone

Cat. No.: B2424972
CAS No.: 306978-23-4
M. Wt: 255.248
InChI Key: LDAYCTPDUCDKED-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a benzisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 2-hydroxybenzoic acid.

    Formation of Benzisoxazole: The 4-fluoroaniline undergoes a cyclization reaction with 2-hydroxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the benzisoxazole ring.

    Acylation: The resulting benzisoxazole derivative is then subjected to Friedel-Crafts acylation using acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the ethanone group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in an aqueous medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanoic acid.

    Reduction: 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.

    Biological Studies: The compound is used in studies investigating the interaction of benzisoxazole derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism by which 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to and inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
  • 1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
  • 1-[3-(4-Bromophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone

Comparison:

  • Uniqueness: The presence of the fluorine atom in 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone imparts unique electronic properties that can influence its reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to biological targets and improve its metabolic stability compared to its chloro, methyl, and bromo analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-9(18)11-4-7-14-13(8-11)15(19-17-14)10-2-5-12(16)6-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAYCTPDUCDKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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